molecular formula C9H17Br2N3 B2908636 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide CAS No. 2173999-94-3

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide

Cat. No.: B2908636
CAS No.: 2173999-94-3
M. Wt: 327.064
InChI Key: JPDLCGSTGVIGBX-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide is a chemical compound that features a piperidine ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide typically involves the reaction of 1H-imidazole with a piperidine derivative. One common method includes the condensation of 1H-imidazole with 4-chloromethylpiperidine, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring .

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
  • 4-[(1H-imidazol-1-yl)methyl]benzoic acid
  • 4-[(1H-imidazol-1-yl)methyl]phenol

Uniqueness

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide is unique due to its combination of a piperidine ring and an imidazole moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both chemical and biological research .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)piperidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDLCGSTGVIGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=C2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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